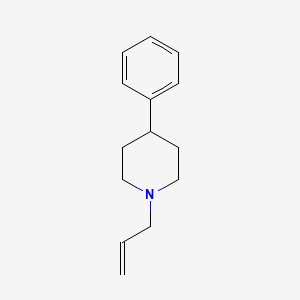
4-Phenyl-1-prop-2-enylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-prop-2-enylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is part of the phenylpiperidine class, which is known for its diverse pharmacological effects, including morphine-like activity and other central nervous system effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-prop-2-enylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a nickel catalyst coordinated on a diene, which is then incorporated into the double bond closer to the aromatic substituent . This reaction provides a regioselective mild method for the preparation of six-membered N-heterocycles with an aromatic substituent and an off-cycle double bond.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-prop-2-enylpiperidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) for oxidation, hydrogen gas for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and catalysts to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can produce a wide range of substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-prop-2-enylpiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: It serves as a precursor for the synthesis of various pharmaceutical compounds, including opioid analgesics and other therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-prop-2-enylpiperidine involves its interaction with specific molecular targets and pathways in the body. It is known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These actions contribute to its effects on the central nervous system and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1-prop-2-enylpiperidine can be compared with other similar compounds in the phenylpiperidine class, such as:
Pethidine (Meperidine): An opioid analgesic with similar structural features but different pharmacological properties.
Ketobemidone: An opioid and NMDA antagonist with a different substitution pattern on the piperidine ring.
Alvimopan: A peripherally acting opioid antagonist used to treat postoperative ileus.
Loperamide: An opioid receptor agonist used to treat diarrhea.
Diphenoxylate: An opioid used to treat diarrhea, often combined with atropine
These compounds share structural similarities with this compound but differ in their specific pharmacological effects and therapeutic applications.
Eigenschaften
CAS-Nummer |
31414-54-7 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-phenyl-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C14H19N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
InChI-Schlüssel |
OUFMCICDHOAJBL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCC(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


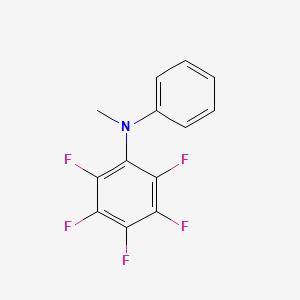
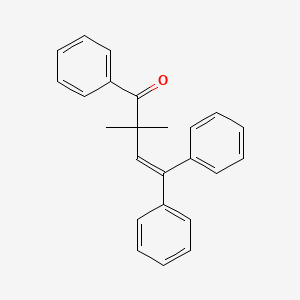
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
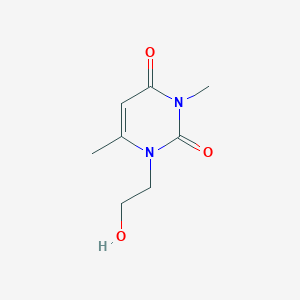
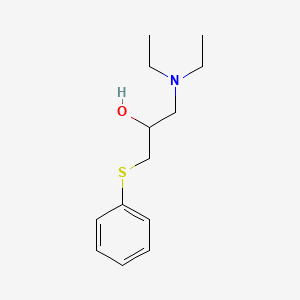

![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
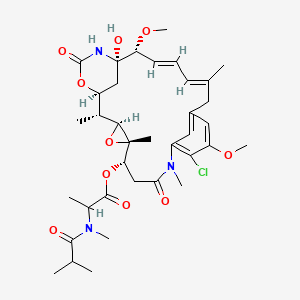
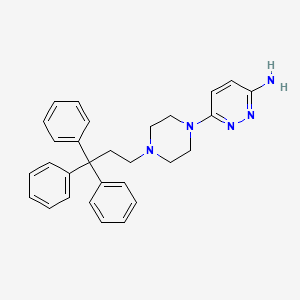
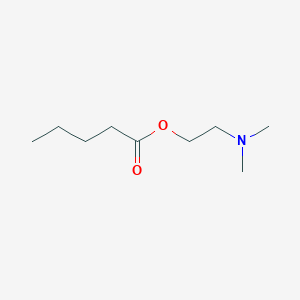
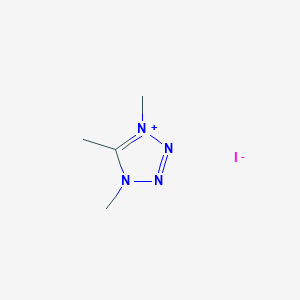
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)

